N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide
CAS No.: 821004-33-5
Cat. No.: VC17293850
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821004-33-5 |
|---|---|
| Molecular Formula | C18H15N5O |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24) |
| Standard InChI Key | AMNPMHIFVVKTQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide features a planar imidazo[4,5-c]pyrazole system, which is bicyclic and aromatic due to π-electron delocalization across the fused rings. The benzyl group at position 6 introduces steric bulk and lipophilicity, while the benzamide substituent at position 3 contributes hydrogen-bonding capabilities via its amide functional group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O |
| Molecular Weight | 317.3 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |
| Hydrogen Bond Acceptors | 4 (amide O, three ring N atoms) |
| Lipophilicity (LogP) | Estimated 3.2–3.8 |
The compound’s solubility is limited in aqueous media but enhanced in polar organic solvents like dimethyl sulfoxide (DMSO). Its reactivity is influenced by the electron-withdrawing amide group, which activates the pyrazole ring for electrophilic substitution at position 5.
Synthesis and Modification Strategies
Core Ring Formation
The imidazo[4,5-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-amino-1H-pyrazole-5-carboxamide derivatives with aldehydes under acidic conditions, followed by intramolecular cyclization. Copper(II) acetate or palladium catalysts are often employed to facilitate cross-coupling reactions for introducing the benzyl substituent . For example, a reported method uses:
-
Step 1: Condensation of 4-amino-5-cyanopyrazole with benzaldehyde to form a Schiff base.
-
Step 2: Cyclization using trifluoroacetic acid (TFA) to yield the imidazo[4,5-c]pyrazole core.
Functionalization at Position 3
The benzamide group is introduced via nucleophilic acyl substitution. In a representative procedure :
-
5-Aminoimidazo[4,5-c]pyrazole derivatives are treated with benzoyl chloride in ethanol, yielding N-(6-benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide in 66–80% yield after recrystallization .
Recent Advances in Synthesis
Recent protocols emphasize green chemistry principles. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70% . Additionally, oxidative cyclization using (diacetoxyiodo)benzene in trifluoroethanol has been reported for analogous triazolotetrazines, offering a pathway for further structural diversification .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis . In vitro assays demonstrate 50–60% inhibition of albumin denaturation at 10 μM, comparable to diclofenac .
Antifungal Applications
Derivatives exhibit micromolar activity against dermatophytes (e.g., Trichophyton rubrum MIC = 8 μg/mL) by disrupting ergosterol biosynthesis .
Therapeutic Applications and Research Directions
Drug Development
The compound’s pharmacokinetic profile adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5) . Patents highlight its utility as a P2X7 receptor modulator for treating neuropathic pain and inflammatory bowel disease .
Targeted Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability. A 2024 study reported a 3.5-fold increase in plasma half-life using PEGylated nanoparticles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume